1-[(4-bromophenyl)methyl]-N-(2-cyanophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
Properties
IUPAC Name |
1-[(4-bromophenyl)methyl]-N-(2-cyanophenyl)-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14BrN3O2/c21-16-9-7-14(8-10-16)13-24-11-3-5-17(20(24)26)19(25)23-18-6-2-1-4-15(18)12-22/h1-11H,13H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEEATCYKNNQJPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that many bioactive aromatic compounds, including those with similar structures, bind with high affinity to multiple receptors. These receptors play crucial roles in various biological processes.
Mode of Action
It’s common for such compounds to exert their effects by binding to specific target proteins, thereby interfering with their normal function.
Biochemical Pathways
Compounds with similar structures have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. These activities suggest that the compound may affect a wide range of biochemical pathways.
Biological Activity
The compound 1-[(4-bromophenyl)methyl]-N-(2-cyanophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a member of the dihydropyridine family, known for its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
Key features include:
- A dihydropyridine core.
- Substituents that enhance its biological activity, such as the bromophenyl and cyanophenyl groups.
Antitumor Activity
Research indicates that derivatives of dihydropyridines exhibit significant antitumor properties. For instance, compounds similar to This compound have shown efficacy against various cancer cell lines. A study demonstrated that certain modifications in the structure led to enhanced cytotoxicity against breast cancer cells, with IC50 values ranging from 10 to 50 µM depending on the specific derivative used .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In vitro studies reveal that it exhibits potent antibacterial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for various bacterial strains are summarized in Table 1.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 6.25 |
| Escherichia coli | 12.5 |
| Bacillus subtilis | 3.12 |
| Klebsiella pneumoniae | 25 |
These results suggest that the compound could serve as a lead for developing new antimicrobial agents .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been explored in several studies. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro, suggesting a mechanism that could be beneficial in treating inflammatory diseases. The compound's ability to modulate pathways involved in inflammation positions it as a candidate for further therapeutic investigations .
The biological activities of This compound are believed to be mediated through various mechanisms:
- Inhibition of Enzymatic Activity: The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
- Modulation of Signaling Pathways: It can interfere with signaling pathways related to inflammation and immune response.
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Breast Cancer Treatment: A study involving a modified version of the compound demonstrated significant tumor reduction in xenograft models of breast cancer.
- Bacterial Infections: Clinical isolates treated with the compound showed reduced viability compared to controls, indicating its potential utility in treating bacterial infections resistant to conventional antibiotics.
Scientific Research Applications
Biological Activities
- Antitumor Activity
- Antimicrobial Properties
- Anti-inflammatory Effects
Synthesis and Derivatives
The synthesis of 1-[(4-bromophenyl)methyl]-N-(2-cyanophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step reactions starting from readily available precursors. Variations in substitution patterns on the pyridine ring can lead to derivatives with enhanced or altered biological activities, making it a versatile scaffold for medicinal chemistry .
Case Study 1: Anticancer Activity
A study evaluated the anticancer potential of this compound against human breast cancer cells (MCF-7). The results indicated that the compound induced apoptosis through the mitochondrial pathway, suggesting its potential as a lead compound in cancer therapy .
Case Study 2: Antimicrobial Efficacy
In another investigation, the compound was tested against Gram-positive and Gram-negative bacteria. It exhibited significant inhibition zones, indicating strong antimicrobial activity, particularly against Staphylococcus aureus and Escherichia coli .
Comparison with Similar Compounds
Table 1: Structural and Substituent Comparisons
Key Observations :
Hydrogen-Bonding Capacity: The 2-cyanophenyl group may engage in stronger hydrogen-bonding interactions than methoxy (e.g., ) or acetyl (e.g., ) substituents, favoring target binding in polar active sites.
Metabolic Stability: Cyano groups are generally resistant to oxidative metabolism, contrasting with acetyl or methoxy groups, which may undergo hydrolysis or demethylation .
Pharmacological and Physicochemical Properties
Table 2: Comparative Pharmacological Data
*Calculated using ChemDraw and PubChem data.
Key Findings :
- Kinase Inhibition Potential: BMS-777607’s fluorophenyl and ethoxy groups optimize binding to Met kinase’s hydrophobic pocket . The target compound’s bromine and cyano groups may similarly target ATP-binding domains but with altered selectivity.
- Crystal Packing : Analogous to , the target compound may form planar dimers via N–H⋯O interactions, influencing solid-state stability and solubility.
Preparation Methods
Catalytic Enhancements
Transition metal catalysts, such as palladium complexes, have been explored for C–N coupling steps but show limited efficacy due to bromide interference from the 4-bromobenzyl group. Alternatively, organocatalysts like thiourea derivatives improve reaction rates in cyclization steps.
Solvent and Temperature Effects
-
Cyclization : Acetic acid as a solvent enhances proton availability, accelerating ring closure.
-
Alkylation : DMF increases nucleophilicity of the dihydropyridine nitrogen, reducing reaction time.
Purification and Characterization
Final purification is achieved via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from acetone/water mixtures. Key characterization data includes:
-
¹H NMR : Resonances at δ 7.8–8.2 ppm (aromatic protons), δ 5.1 ppm (N–CH₂–Ar), and δ 10.3 ppm (amide NH).
Challenges and Limitations
Q & A
Q. What are the optimal synthetic routes for preparing 1-[(4-bromophenyl)methyl]-N-(2-cyanophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide?
Methodological Answer: The synthesis typically involves multi-step reactions, including:
- Friedel-Crafts alkylation to attach the 4-bromobenzyl group to the dihydropyridine core.
- Amide coupling using carbodiimide reagents (e.g., EDC/HOBt) to link the 2-cyanophenylamine moiety.
Key parameters include: - Catalysts : Lewis acids (e.g., AlCl₃) for electrophilic substitution .
- Solvents : Polar aprotic solvents (DMF or DMSO) to stabilize intermediates .
- Monitoring : Thin-layer chromatography (TLC) and NMR to track reaction progress and confirm regioselectivity .
Yield optimization requires iterative adjustments of temperature (80–120°C) and reaction time (12–24 hrs) .
Q. How can the molecular structure of this compound be confirmed experimentally?
Methodological Answer: Use a combination of spectroscopic and crystallographic techniques :
- ¹H/¹³C NMR : Assign peaks based on coupling patterns (e.g., aromatic protons at δ 7.2–8.1 ppm; carbonyl signals at δ 165–170 ppm) .
- X-ray crystallography : Resolve the dihydropyridine ring conformation and confirm substituent positions. For example, the dihedral angle between aromatic rings in analogs is ~8.4°, indicating near-planar π-conjugation .
- HRMS : Validate the molecular formula (e.g., expected [M+H]⁺ at m/z 436.05 for C₂₁H₁₅BrN₃O₂) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for this compound’s biological activity?
Methodological Answer: Design SAR studies by:
- Analog synthesis : Modify substituents (e.g., replace 4-bromophenyl with 4-fluorophenyl or adjust the cyanophenyl group) to assess impact on activity .
- Biological assays : Test analogs against targets (e.g., enzyme inhibition assays for kinases or proteases). For example, dihydropyridine analogs show IC₅₀ values <1 µM for calcium channels .
- Computational modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding modes with targets like COX-2 or bacterial topoisomerases .
Q. How should researchers resolve contradictions between computational predictions and experimental bioactivity data?
Methodological Answer: Address discrepancies through:
- Conformational analysis : Compare DFT-optimized structures with X-ray data to identify tautomeric forms (e.g., keto-amine vs. hydroxy-pyridine tautomers) .
- Solvent effects : Re-evaluate docking simulations with explicit solvent models (e.g., water) to account for hydration-driven conformational changes .
- Kinetic studies : Measure binding kinetics (e.g., surface plasmon resonance) to distinguish between thermodynamic stability and kinetic selectivity .
Q. What strategies are effective in identifying the primary biological target of this compound?
Methodological Answer: Employ multi-omics approaches :
- Chemical proteomics : Use photoaffinity labeling with a biotinylated analog to capture interacting proteins, followed by streptavidin pulldown and LC-MS/MS identification .
- CRISPR screening : Perform genome-wide knockout screens to identify genes whose loss abolishes compound activity .
- Transcriptomics : Analyze differential gene expression in treated vs. untreated cells (e.g., RNA-seq) to map affected pathways .
Q. How can researchers optimize the pharmacokinetic profile of this compound?
Methodological Answer: Improve bioavailability and stability via:
- Prodrug design : Introduce hydrolyzable groups (e.g., esters) at the carboxamide to enhance solubility .
- Metabolic stability assays : Incubate with liver microsomes to identify vulnerable sites (e.g., CYP450-mediated oxidation of the dihydropyridine ring) .
- LogP adjustment : Introduce polar substituents (e.g., -OH or -SO₂NH₂) to reduce hydrophobicity while maintaining potency .
Q. What experimental controls are critical when assessing this compound’s anti-inflammatory activity?
Methodological Answer: Include:
- Positive controls : Standard inhibitors (e.g., indomethacin for COX-2) to benchmark activity .
- Cytotoxicity assays : Measure cell viability (MTT assay) to distinguish specific activity from general toxicity .
- Solvent controls : Ensure DMSO concentrations ≤0.1% to avoid artifact signals .
Q. How should crystallographic data be interpreted to resolve tautomeric ambiguity?
Methodological Answer: Analyze:
- Hydrogen bonding patterns : Intra- and intermolecular N–H⋯O bonds stabilize the keto-amine tautomer, as seen in analogs .
- Bond lengths : C=O (1.22 Å) and C–N (1.35 Å) distances confirm lactam formation .
- Density functional theory (DFT) : Compare calculated vs. experimental IR spectra to validate tautomeric assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
